molecular formula C14H18N4O4S B2588676 N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-1-(m-tolyl)methanesulfonamide CAS No. 2034425-47-1

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-1-(m-tolyl)methanesulfonamide

Cat. No. B2588676
M. Wt: 338.38
InChI Key: UIGGSCYNWZBRLP-UHFFFAOYSA-N
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Description

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-1-(m-tolyl)methanesulfonamide, also known as DMTMM, is a widely used coupling reagent in organic synthesis. It is a white crystalline powder that is highly soluble in polar solvents such as DMF and DMSO. DMTMM is a popular choice for peptide synthesis due to its high reactivity and low toxicity.

Scientific Research Applications

Structural Studies

A study focused on the structural analysis of nimesulide derivatives, which are structurally related to N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-1-(m-tolyl)methanesulfonamide. This research involved X-ray powder diffraction to determine crystal structures and analyze intermolecular interactions, contributing to a better understanding of the molecular geometry and hydrogen bonding patterns of these compounds (Dey et al., 2015).

Chemical Reactivity and Interactions

Investigations into the reactivity and self-association of related sulfonyl compounds have been carried out. Studies on trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, for example, provided insights into its structure, self-association in solution, and proton affinities, which are crucial for understanding its chemical behavior and potential applications (Sterkhova et al., 2014).

properties

IUPAC Name

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-1-(3-methylphenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S/c1-10-5-4-6-11(7-10)9-23(19,20)15-8-12-16-13(21-2)18-14(17-12)22-3/h4-7,15H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGGSCYNWZBRLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCC2=NC(=NC(=N2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-1-(m-tolyl)methanesulfonamide

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